molecular formula C15H19F3N4O5 B2850366 1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-78-5

1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2850366
CAS RN: 2097917-78-5
M. Wt: 392.335
InChI Key: KKNOLGOENIKBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H19F3N4O5 and its molecular weight is 392.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

Research on compounds structurally related to 1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has contributed to advancements in synthetic methodologies and structural analysis. For instance, the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters highlights the versatile routes to bicyclic compounds, which could inform the synthesis strategies for structurally similar compounds (Badr, Aly, Fahmy, & Mansour, 1981). Moreover, the development of oxazolidinone antibiotics emphasizes the relevance of oxazolidinone rings, present in the chemical structure of interest, for their antibacterial properties (Tucker et al., 1998).

Computational Studies and Drug Design

Computational docking studies have been utilized to investigate the interactions of similar compounds, providing insights into their potential therapeutic applications. For example, docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer suggest that computational analysis can identify key interactions responsible for the anticancer activities of complex molecules (Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Pharmacophoric Features and Biological Activities

Understanding the pharmacophoric features essential for specific biological activities can aid in the design of new therapeutic agents. Research into imidazolidin-2,4-dione derivatives as inhibitors of cancer efflux pump ABCB1 highlights the potential of certain pharmacophoric elements to contribute to inhibitory activity, which might be relevant for designing drugs based on the chemical structure (Żesławska et al., 2019).

New Synthetic Routes and Chemical Transformations

Innovative synthetic methods have expanded the toolkit for creating compounds with potential therapeutic value. The microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates a rapid and efficient approach to producing diverse molecules, which could be applied to the synthesis of compounds with a similar chemical backbone (Brouillette et al., 2007).

properties

IUPAC Name

1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O5/c16-15(17,18)9-22-12(24)8-21(13(22)25)10-1-3-19(4-2-10)11(23)7-20-5-6-27-14(20)26/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNOLGOENIKBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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